1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester
Overview
Description
1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a pyridine moiety, and a thioether linkage, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced via nucleophilic substitution reactions.
Thioether Linkage Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile.
Esterification: The final step involves esterification to form the 1,1-dimethylethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyridine moiety can be reduced to form piperidine derivatives.
Substitution: The piperidine ring can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated piperidine compounds.
Scientific Research Applications
1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and pyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 1-Piperidinecarboxylic acid, 3-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Uniqueness: 1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the position of the pyridine moiety and the thioether linkage. These structural elements contribute to its distinct chemical and biological properties, differentiating it from similar compounds.
Properties
IUPAC Name |
tert-butyl 2-(pyridin-4-ylmethylsulfanylmethyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-17(2,3)21-16(20)19-11-5-4-6-15(19)13-22-12-14-7-9-18-10-8-14/h7-10,15H,4-6,11-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAZPNXOYXOTMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122307 | |
Record name | 1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101122307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353982-15-6 | |
Record name | 1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353982-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 2-[[(4-pyridinylmethyl)thio]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101122307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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